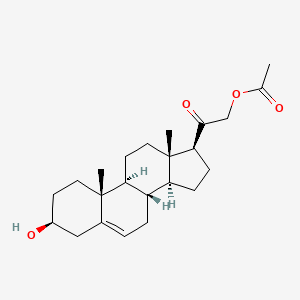![molecular formula C14H16N2O3 B1200176 3-[(4-ヒドロキシフェニル)メチル]-2,3,6,7,8,8a-ヘキサヒドロピロロ[1,2-a]ピラジン-1,4-ジオン CAS No. 5654-84-2](/img/structure/B1200176.png)
3-[(4-ヒドロキシフェニル)メチル]-2,3,6,7,8,8a-ヘキサヒドロピロロ[1,2-a]ピラジン-1,4-ジオン
説明
Cyclo(Tyr-Pro) is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a natural product found in Zinnia elegans, Alternaria alternata, and other organisms with data available.
科学的研究の応用
抗菌活性
ピロロピラジン誘導体は、問題の化合物を含む、有望な抗菌特性を示しています。 それらは、黄色ブドウ球菌などの細菌、特に多剤耐性株に対して特に有効です {svg_1}。この化合物の非溶血性および高い抗酸化活性は、新しい抗生物質を開発するための潜在的な候補となっています。
抗腫瘍の可能性
研究によると、ピロロピラジン誘導体は抗腫瘍効果を持つ可能性があることが示されています {svg_2}。それらは癌細胞の増殖を阻害し、アポトーシスを誘導する可能性があり、新しい抗癌療法の基礎を提供します。
キナーゼ阻害
キナーゼ阻害剤は、標的とする癌療法において重要です。 ピロロピラジン誘導体は、キナーゼ酵素の阻害において活性を示しており、細胞シグナル伝達と癌の進行に関与しています {svg_3}.
創薬と開発
ピロロピラジン構造は、創薬のための魅力的な足場です。 その汎用性とさまざまな生物学的活性の組み合わせにより、新しい治療薬の合成のための貴重な出発点となります {svg_4}.
作用機序
Target of Action
It has been found to have a potent inhibitory effect on multidrug-resistant staphylococcus aureus .
Mode of Action
It is known to interact with its target, staphylococcus aureus, and inhibit its growth .
Biochemical Pathways
Its potent inhibitory effect on staphylococcus aureus suggests that it may interfere with the bacterial growth and replication pathways .
Result of Action
The compound has been found to have a potent inhibitory effect on multidrug-resistant Staphylococcus aureus, suggesting that it may be effective in treating infections caused by this bacterium . It has also been found to have high antioxidant activity .
生化学分析
Biochemical Properties
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione plays a significant role in biochemical reactions, particularly as a host-specific phytotoxin. It interacts with various enzymes and proteins, inhibiting the growth of plant pathogenic bacteria such as Xanthomonas axonopodis and Ralstonia solanacearum . The compound also affects pathogenic oomycetes, including Phytophthora species, by inhibiting their growth at specific concentrations . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione on various cell types are profound. In plant cells, it induces the formation of weeping necrotic lesions, leading to cell death . In microbial cells, the compound inhibits growth and proliferation, affecting cellular metabolism and gene expression. For instance, it has been shown to reduce the growth of bacteria such as Micrococcus luteus and fungi like Candida albicans when used in combination with other antimicrobial agents . These effects underscore the compound’s potential in controlling microbial infections.
Molecular Mechanism
At the molecular level, 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to cellular dysfunction . The compound’s ability to bind to and inhibit enzymes involved in cell wall synthesis and metabolic pathways is crucial for its antimicrobial activity. Additionally, it influences gene expression by modulating transcription factors and signaling pathways, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of up to four years when stored at -20°C . Over time, its antimicrobial activity may decrease due to degradation or changes in its chemical structure. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of microbial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a minimum concentration is required to achieve antimicrobial activity, while exceeding this threshold can lead to toxic effects.
Metabolic Pathways
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes involved in metabolic pathways is crucial for its antimicrobial activity. Additionally, it can affect the levels of key metabolites, further contributing to its biological effects.
Transport and Distribution
Within cells and tissues, 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its antimicrobial activity. The compound’s distribution within tissues can also influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is critical for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, enabling it to exert its antimicrobial effects effectively.
特性
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOTAXPWMCUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157236 | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-84-2 | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


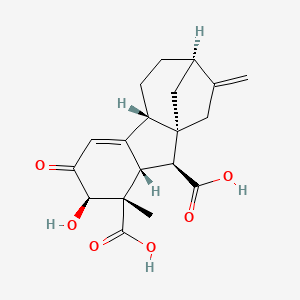


![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)
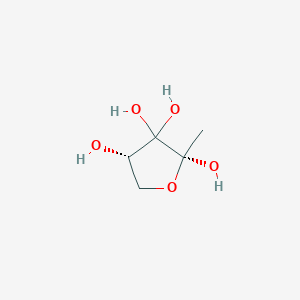
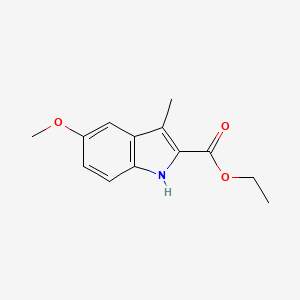

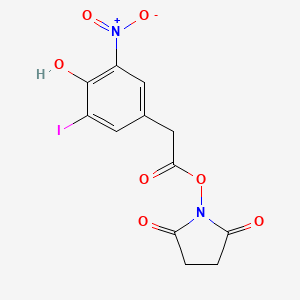
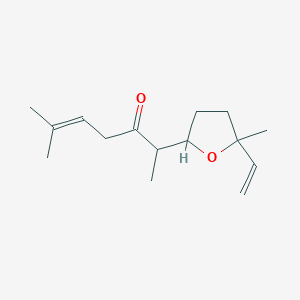
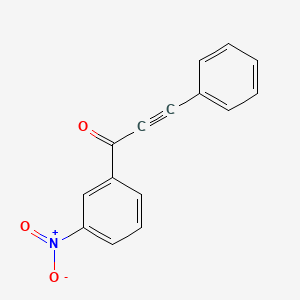
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)
